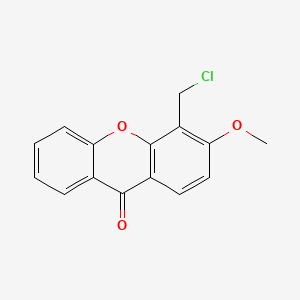

4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one

Description

Properties

IUPAC Name |

4-(chloromethyl)-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-18-12-7-6-10-14(17)9-4-2-3-5-13(9)19-15(10)11(12)8-16/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPJVGGQFBOFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181919 | |

| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27500-82-9 | |

| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27500-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027500829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-3-methoxy-9H-xanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one, a key intermediate in the development of novel therapeutics and functional materials. The xanthone core, a privileged scaffold in medicinal chemistry, is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a reactive chloromethyl group at the C-4 position provides a versatile handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.[4] This document details a two-step synthetic sequence, beginning with the formation of the 3-methoxy-9H-xanthen-9-one intermediate, followed by a regioselective chloromethylation. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss critical process parameters and safety considerations. The intended audience includes researchers, medicinal chemists, and process development scientists.

Introduction

Chemical Identity and Significance

This compound is a substituted derivative of the tricyclic heterocycle 9H-xanthen-9-one, commonly known as xanthone.[2] The core xanthone structure is a dibenzo-γ-pyrone framework that is present in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2][3] The specific substitution pattern of the target molecule—a methoxy group at C-3 and a chloromethyl group at C-4—is designed to offer both metabolic stability and a reactive site for covalent modification or linker attachment, making it a valuable building block in the synthesis of complex molecular probes and drug candidates.

Applications in Research and Development

The xanthone scaffold is a well-established "privileged structure" in drug discovery, capable of interacting with multiple biological receptors.[3] Derivatives are explored for a multitude of therapeutic applications.[1][2][4][5] The chloromethyl group (-CH₂Cl) is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of various functionalities, such as amines, azides, thiols, and ethers, to construct libraries of novel compounds for high-throughput screening and lead optimization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, dictates a two-step approach. The primary disconnection is at the C4-CH₂Cl bond, suggesting a late-stage chloromethylation reaction on the xanthone core. This electrophilic aromatic substitution is a feasible and well-precedented transformation.[6][7] The precursor, 3-methoxy-9H-xanthen-9-one, can then be disconnected via the diaryl ether linkage, pointing towards starting materials such as a substituted salicylic acid and a cresol derivative, which can be coupled and cyclized.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway

The proposed forward synthesis involves two key stages:

-

Synthesis of the Xanthone Core: Formation of 3-methoxy-9H-xanthen-9-one via acid-catalyzed condensation and cyclization.

-

Electrophilic Aromatic Substitution: Regioselective chloromethylation of the xanthone intermediate to yield the final product.

Caption: Proposed forward synthesis pathway.

Step 1: Synthesis of 3-Methoxy-9H-xanthen-9-one

The formation of the xanthone core is most effectively achieved through the condensation of an o-hydroxybenzoic acid derivative with a phenol, followed by an intramolecular Friedel-Crafts acylation to close the pyrone ring.[8][9] Polyphosphoric acid (PPA) or concentrated sulfuric acid are common reagents for this one-pot procedure, acting as both condensing agents and catalysts.

Rationale and Mechanistic Insights: The reaction proceeds via initial esterification between the benzoic acid and the phenol. Under the strongly acidic and dehydrating conditions, the resulting ester undergoes an intramolecular electrophilic acylation. The electron-donating methoxy group on the benzoic acid ring and the hydroxyl group on the phenol activate their respective rings, but the cyclization is directed by the ester linkage to form the xanthone backbone.

Experimental Protocol: Synthesis of 3-Methoxy-9H-xanthen-9-one

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Hydroxy-3-methoxybenzoic acid | 168.15 | 1.68 g | 10.0 | Starting Material |

| Phenol | 94.11 | 1.04 g | 11.0 | Starting Material |

| Polyphosphoric Acid (PPA) | - | 20 g | - | Catalyst/Solvent |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 2-hydroxy-3-methoxybenzoic acid (1.68 g, 10.0 mmol) and phenol (1.04 g, 11.0 mmol).

-

Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become a thick slurry.

-

Heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction to cool to approximately 60 °C and then carefully pour the viscous mixture into 200 mL of ice-cold water with stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral, followed by a wash with a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Chloromethylation of 3-Methoxy-9H-xanthen-9-one

The introduction of the chloromethyl group is achieved via a Blanc chloromethylation reaction.[6][7][10] This reaction utilizes formaldehyde (or a polymer thereof, like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[6][10]

Rationale and Mechanistic Insights: The reaction is an electrophilic aromatic substitution.[11][12] Under acidic conditions, formaldehyde is protonated to form a highly electrophilic species, likely the chlorocarbenium ion (ClCH₂⁺) or a related complex.[6] The electron-rich xanthone ring acts as the nucleophile. The methoxy group at C-3 is an ortho-, para-director. The C-2 position is sterically hindered by the adjacent methoxy group, and the C-4 position is activated, making it the most probable site for electrophilic attack. The para-position (C-6) is less activated due to the influence of the carbonyl group. Thus, the reaction demonstrates good regioselectivity for the C-4 position. Anhydrous conditions are crucial to prevent hydrolysis of the electrophile and minimize side reactions.[10]

Experimental Protocol: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Methoxy-9H-xanthen-9-one | 226.23 | 1.13 g | 5.0 | Starting Material |

| Paraformaldehyde | (30.03)n | 0.30 g | 10.0 (as CH₂O) | Reagent |

| Zinc Chloride (anhydrous) | 136.30 | 0.68 g | 5.0 | Catalyst |

| Concentrated HCl | 36.46 | 10 mL | - | Reagent/Solvent |

| Dioxane (anhydrous) | 88.11 | 20 mL | - | Solvent |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce small amounts of the highly carcinogenic bis(chloromethyl) ether.[7][10]

-

To a dry 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 3-methoxy-9H-xanthen-9-one (1.13 g, 5.0 mmol), paraformaldehyde (0.30 g), and anhydrous zinc chloride (0.68 g).

-

Add anhydrous dioxane (20 mL) to the flask.

-

While stirring the suspension, bubble dry hydrogen chloride gas through the mixture for 15-20 minutes, or alternatively, carefully add concentrated hydrochloric acid (10 mL).

-

Heat the reaction mixture to 60-70 °C and maintain for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-water.

-

A solid product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of water.

-

Dry the crude product under vacuum. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

Process Optimization and Safety

-

Anhydrous Conditions: For the chloromethylation step, ensuring all reagents and glassware are dry is critical for optimal yield. Moisture can lead to the formation of hydroxymethyl byproducts and diarylmethane impurities.[10]

-

Temperature Control: Overheating during the xanthone formation can lead to charring and reduced yields. In the chloromethylation step, excessive heat can promote the formation of diarylmethane side products.[6]

-

Reagent Stoichiometry: A slight excess of phenol in the first step can help drive the reaction to completion. In the second step, the molar ratios of formaldehyde and catalyst should be carefully controlled to avoid poly-substitution or other side reactions.

-

Safety: Concentrated acids and PPA are highly corrosive and must be handled with appropriate personal protective equipment (PPE). The Blanc reaction has a known risk of producing bis(chloromethyl) ether, a potent carcinogen; therefore, it must be conducted in an efficient fume hood with appropriate safety precautions in place.[7][10]

Conclusion

This guide outlines a reliable and scientifically grounded two-step pathway for the synthesis of this compound. By first constructing the 3-methoxyxanthone core and then performing a regioselective Blanc chloromethylation, the target compound can be obtained in a controlled manner. The provided protocols, rooted in established principles of organic synthesis such as electrophilic aromatic substitution, offer a solid foundation for researchers. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate for the development of novel molecules in medicinal chemistry and materials science.

References

- Frontiers. (2025). Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties.

- Benchchem. (n.d.). Synthesis of Euxanthone via Ullmann Condensation.

- He, Y., & Lin, S. (2025). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. National Institutes of Health.

- Benchchem. (n.d.). Synthesis of 3,6-Dimethoxy-9H-xanthen-9-one.

- Seo, S. Y., & Kim, Y. S. (2014). Synthesis of xanthone derivatives based on α-mangostin and their biological evaluation for anti-cancer agents. PubMed.

- PubMed Central. (n.d.). Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3,6-Dimethoxy-9H-xanthen-9-one.

- MDPI. (n.d.). An Update on the Anticancer Activity of Xanthone Derivatives: A Review.

- Wikipedia. (n.d.). Ullmann condensation.

- Wikipedia. (n.d.). Blanc chloromethylation.

- J&K Scientific LLC. (2025). Blanc chloromethylation.

- Cayman Chemical. (n.d.). 3,6-Dimethoxy-9H-xanthen-9-one.

- Chemistry LibreTexts. (2023). Blanc chloromethylation.

- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

Sources

- 1. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]

- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of xanthone derivatives based on α-mangostin and their biological evaluation for anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

physicochemical properties of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one

An In-depth Technical Guide to the Physicochemical Profile of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one

Abstract: This technical guide provides a comprehensive physicochemical, synthetic, and reactive profile of this compound, a specialized derivative of the medicinally significant xanthone scaffold. Given the absence of extensive published data for this specific molecule, this document serves as a foundational resource for researchers in drug discovery and organic synthesis. It combines theoretical predictions based on analogous structures with detailed, field-proven experimental protocols for empirical determination of its core properties. The guide covers a proposed synthetic pathway, methods for structural elucidation (NMR, MS, IR), determination of physical constants such as melting point and solubility, and an analysis of the compound's chemical reactivity and stability. The objective is to equip scientists with the necessary framework to synthesize, characterize, and strategically employ this versatile chemical intermediate.

Introduction: The Xanthone Scaffold and the Subject Compound

Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds built upon a dibenzo-γ-pyrone framework.[1] This tricyclic system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3][4] The biological function of a xanthone derivative is intimately tied to the nature and positioning of its substituents on the aromatic rings.[2]

The subject of this guide, this compound, is a synthetic derivative designed for utility as a reactive intermediate. Its structure is characterized by three key features:

-

The Xanthone Core: Provides the rigid, planar scaffold known for favorable interactions with biological targets.

-

The 3-Methoxy Group: An electron-donating group that modulates the electronic properties of the A-ring and can influence metabolic stability and binding interactions.

-

The 4-Chloromethyl Group: A highly reactive electrophilic site. Analogous to a benzylic halide, this group is an excellent handle for introducing the xanthone moiety into larger molecules via nucleophilic substitution reactions.[5]

This combination makes the compound a valuable building block for creating novel therapeutic agents or chemical probes.

Caption: Molecular Structure of the Target Compound.

Proposed Synthetic Pathway

Caption: Proposed Workflow for Synthesis.

Causality Behind Experimental Choices: The use of paraformaldehyde and HCl generates the reactive chloromethylating electrophile in situ. Zinc chloride acts as a Lewis acid catalyst, essential for activating the carbonyl of formaldehyde and promoting the substitution on the moderately activated xanthone ring system.

Core Physicochemical Properties & Characterization Protocols

Accurate characterization is essential for confirming the identity, purity, and suitability of the compound for further use. The following section outlines the expected properties and the gold-standard protocols for their determination.

Molecular Formula, Weight, and Composition

This foundational data is calculated from the molecular structure.

| Property | Value |

| Molecular Formula | C₁₅H₁₁ClO₃ |

| Molecular Weight | 274.70 g/mol |

| Monoisotopic Mass | 274.03967 Da |

| Elemental Composition | C: 65.59%, H: 4.04%, Cl: 12.91%, O: 17.47% |

Melting Point Analysis

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely grind a small amount of the dry compound using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, ensuring a slow ramp rate of 1-2°C per minute as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[6]

Solubility Profile

Understanding the solubility is crucial for choosing appropriate solvents for reactions, purification, and formulation. Based on its structure—a large, predominantly non-polar aromatic core with a polar carbonyl and moderately polar ether and halide groups—this compound is expected to be insoluble in water but soluble in common organic solvents.

Caption: Systematic Workflow for Solubility Testing.

Experimental Protocol: Qualitative Solubility Testing [7][8]

-

Setup: Place approximately 25 mg of the compound into a series of small, clean test tubes.

-

Water Solubility: To the first tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for dissolution.

-

Aqueous Acid/Base: If insoluble in water, test its solubility in 5% HCl and 5% NaOH using the same procedure. This tests for the presence of basic or acidic functional groups, respectively. The compound is expected to be insoluble in both.

-

Organic Solvents: Systematically test solubility in common organic solvents such as dichloromethane (DCM), acetone, ethyl acetate, methanol, and dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Spectroscopic analysis provides definitive proof of the molecular structure.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[9]

-

Expected ¹H NMR Signals:

-

Aromatic Protons (Ar-H): A series of doublets and triplets between δ 7.0-8.5 ppm.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet expected around δ 4.5-5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.1 ppm.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, δ 175-185 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 110-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-45 ppm.

-

Experimental Protocol: NMR Sample Preparation [10]

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 25-50 mg for ¹³C NMR) into a small vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is soluble.[11]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Analysis: Acquire the spectrum on a calibrated NMR spectrometer. Two-dimensional experiments like COSY and HSQC can be used for unambiguous assignment of all signals.[9]

3.4.2. Mass Spectrometry (MS) MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.[12]

-

Expected Molecular Ion (M⁺): An ion cluster corresponding to the isotopic pattern of one chlorine atom. For C₁₅H₁₁³⁵ClO₃, the expected m/z is 274.04. For C₁₅H₁₁³⁷ClO₃, the expected m/z is 276.04, with an approximate intensity ratio of 3:1.

-

Expected Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom ([M-Cl]⁺) or the entire chloromethyl group ([M-CH₂Cl]⁺).

Experimental Protocol: Sample Preparation for ESI-MS [13]

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilution: Create a dilute working solution by taking ~100 µL of the stock and diluting it with 1 mL of the same solvent. The final concentration should be in the low µg/mL range.

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging the instrument.

-

Analysis: Infuse the sample directly or via LC-MS into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

Reactivity and Stability Profile

4.1. Reactivity of the Chloromethyl Group The synthetic utility of this compound is dominated by the reactivity of the 4-(chloromethyl) group. Its position, analogous to a benzylic halide, makes it highly susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[14] This allows for the straightforward covalent linkage of the xanthone scaffold to other molecules.

Caption: Primary Reactivity Pathway via Sₙ2 Substitution.

4.2. Stability Assessment The compound's stability is limited by its reactive functional groups. A forced degradation study is a standard method to identify potential liabilities.[15]

-

Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis to the corresponding alcohol, particularly under basic or neutral aqueous conditions.

-

Photostability: The extended aromatic system of the xanthone core may be sensitive to degradation upon exposure to UV light.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures but may degrade at elevated temperatures.

-

Acid/Base Stability: While the xanthone core is relatively robust, strong acidic or basic conditions could potentially cleave the methoxy ether bond or promote hydrolysis of the chloromethyl group.[15]

Experimental Protocol: Forced Degradation Study (Overview)

-

Prepare Solutions: Prepare solutions of the compound in various stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and pure solvent (control).

-

Stress Application: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). For photostability, expose a solution to UV and visible light in a photostability chamber.

-

Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. While its specific physicochemical properties are not cataloged in the literature, this guide establishes a comprehensive framework for their empirical determination. The defining characteristic of the molecule is the reactive 4-(chloromethyl) group, which serves as a versatile anchor for nucleophilic substitution, enabling the facile incorporation of the biologically relevant xanthone scaffold into more complex molecular architectures. The protocols and theoretical insights provided herein are intended to empower researchers to confidently synthesize, characterize, and deploy this valuable chemical tool in their research and development endeavors.

References

-

Pinto, M. M., Sousa, M. E., & Nascimento, M. S. J. (2005). Xanthone derivatives: new insights in biological activities. Current Medicinal Chemistry, 12(21), 2517-2538. [Link][2]

-

Bentham Science Publishers. (2005). Xanthone Derivatives: New Insights in Biological Activities. [Link][3]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][7]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? YouTube. [Link][6]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link][8]

-

Fernandes, C., et al. (2018). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. Molecules, 23(4), 791. [Link][16]

-

MDPI. (2018). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. [Link][17]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. [Link][18]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][19]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link][20]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link][21]

-

Sbarra, M., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Antioxidants, 11(11), 2167. [Link][4]

-

McMaster University. (2023). Solubility of Organic Compounds. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][22]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link][23]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link][9]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][10]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link][13]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link][11]

-

Gevorgyan, V., et al. (2017). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. European Journal of Organic Chemistry, 2017(20), 2925-2931. [Link][14]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. [Link][12]

-

ResearchGate. (n.d.). Structure of 9H-xanthen-9-one. A-ring (carbons 1–4) and B-ring (carbons...). [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. studylib.net [studylib.net]

- 19. chem.ws [chem.ws]

- 20. byjus.com [byjus.com]

- 21. pennwest.edu [pennwest.edu]

- 22. www1.udel.edu [www1.udel.edu]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, including its CAS number and structure, and offers a plausible synthetic route based on established organic chemistry principles. Furthermore, it explores the compound's physicochemical properties, reactivity, and potential applications as a versatile intermediate in the synthesis of novel therapeutic agents. Safety considerations and a summary of the biological activities of related xanthone derivatives are also discussed to provide a complete profile for researchers.

Introduction: The Significance of the Xanthone Scaffold

The 9H-xanthen-9-one, or xanthone, core is a privileged heterocyclic scaffold found in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The planar, tricyclic system of the xanthone nucleus allows for effective intercalation with biological macromolecules, while its diverse substitution patterns modulate its pharmacological profile. The introduction of a reactive chloromethyl group, as seen in this compound, provides a chemical handle for further molecular elaboration, making it a valuable building block in the synthesis of complex drug candidates.

Chemical Identity and Physicochemical Properties

2.1. Chemical Structure and Identification

-

Systematic Name: this compound

-

CAS Number: 27500-82-9

-

Molecular Formula: C₁₅H₁₁ClO₃

-

Molecular Weight: 274.70 g/mol

-

SMILES: COC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)CCl

2.2. Physicochemical Properties (Predicted)

| Property | Value |

| LogP | 3.5 |

| Topological Polar Surface Area (TPSA) | 44.8 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Note: These values are computationally predicted and should be considered as estimates.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on the well-established Blanc chloromethylation reaction . This electrophilic aromatic substitution introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.

3.1. Proposed Synthetic Pathway: Chloromethylation of 3-Methoxy-9H-xanthen-9-one

The synthesis would logically proceed from the commercially available or readily synthesized precursor, 3-methoxy-9H-xanthen-9-one. The methoxy group is an activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance at the position adjacent to the carbonyl group, the chloromethylation is expected to occur at the 4-position.

Caption: Proposed synthesis of this compound.

3.2. Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 3-methoxy-9H-xanthen-9-one (1 equivalent) and a catalytic amount of anhydrous zinc chloride (0.1-0.2 equivalents).

-

Solvent and Reagents: Add a suitable inert solvent, such as dioxane or glacial acetic acid. To this suspension, add paraformaldehyde (1.5-2.0 equivalents).

-

Reaction Execution: While stirring vigorously, bubble dry hydrogen chloride gas through the mixture at a controlled rate. The reaction temperature should be carefully monitored and maintained, typically between 60-80 °C.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water to remove any remaining acid and salts, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

3.3. Causality Behind Experimental Choices

-

Lewis Acid Catalyst: Zinc chloride is a common and effective Lewis acid for this transformation. It activates the formaldehyde by coordinating to the carbonyl oxygen, increasing its electrophilicity.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the Lewis acid and deactivate it. Therefore, the use of anhydrous reagents and a dry reaction setup is crucial for optimal yield.

-

Controlled Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause excessive side product formation, such as the dimerization of the product to form a diarylmethane.

-

Inert Solvent: The solvent should be able to dissolve the starting materials to some extent and be inert to the reaction conditions.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, showing characteristic coupling patterns for the substituted and unsubstituted benzene rings of the xanthone core.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet around δ 4.6-4.8 ppm.

4.2. ¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Chloromethyl Carbon (-CH₂Cl): A signal around δ 45-50 ppm.

4.3. Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 274, corresponding to the molecular weight of the compound. The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) would be a key diagnostic feature.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the chloromethyl group (M - 49), followed by the loss of a methyl radical from the methoxy group (M - 15) or the loss of formaldehyde (M - 30) from the methoxy group.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in the reactivity of its chloromethyl group. This functional group is a versatile electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.

Caption: Reactivity of the chloromethyl group for drug development.

5.1. Synthesis of Aminated Xanthones

Reaction with primary or secondary amines can introduce a variety of amino functionalities. These groups are often crucial for modulating the solubility, basicity, and receptor-binding properties of drug molecules.

5.2. Synthesis of Thioether Derivatives

Reaction with thiols allows for the introduction of sulfur-containing moieties, which can participate in different biological interactions and may improve metabolic stability.

5.3. Synthesis of Ether and Ester Derivatives

Reaction with alcohols or carboxylates can be used to introduce ether or ester linkages, respectively. These can act as prodrugs or modify the pharmacokinetic profile of the parent compound.

5.4. Potential Therapeutic Targets

Based on the known biological activities of other substituted xanthones, derivatives of this compound could be investigated for a variety of therapeutic applications:

-

Anticancer Agents: Many xanthone derivatives have shown potent cytotoxic activity against various cancer cell lines. The ability to introduce diverse side chains via the chloromethyl group allows for the exploration of structure-activity relationships to optimize anticancer potency.

-

Topoisomerase IIα Inhibitors: Some xanthone analogs have been identified as catalytic inhibitors of topoisomerase IIα, an important target in cancer chemotherapy.

-

Antimicrobial Agents: Chlorinated and methoxy-substituted xanthones have demonstrated promising antibacterial and antifungal activities.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed and may cause serious eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward, albeit not explicitly detailed, synthesis via chloromethylation of 3-methoxy-9H-xanthen-9-one, coupled with the reactivity of the chloromethyl group, provides a powerful tool for medicinal chemists. The xanthone scaffold itself is a proven pharmacophore, and the ability to introduce a wide range of functional groups at the 4-position opens up numerous avenues for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the specific synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses, 97, 21-37.

-

Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). Blanc chloromethylation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

The Multifaceted Biological Activities of Methoxy-Xanthone Derivatives: A Technical Guide for Researchers

Foreword

The intricate world of natural products continues to be a profound source of inspiration for therapeutic innovation. Among the myriad of molecular scaffolds, the xanthone core, a dibenzo-γ-pyrone framework, has emerged as a "privileged structure" in medicinal chemistry.[1] This is largely due to its remarkable versatility and the diverse biological activities exhibited by its derivatives. The strategic placement of methoxy (–OCH₃) groups on this tricyclic system has been shown to significantly modulate its pharmacological profile, influencing everything from anticancer potency to antimicrobial efficacy. This technical guide provides an in-depth exploration of the biological activities of methoxy-xanthone derivatives, designed for researchers, scientists, and drug development professionals. It is structured to offer not just a compilation of data, but a cohesive narrative that delves into the causality behind experimental choices and the mechanistic underpinnings of these fascinating compounds.

The Xanthone Scaffold and the Significance of Methoxylation

Xanthones are a class of polyphenolic compounds widely distributed in nature, particularly in higher plants and fungi.[2] Their biological activities, which include anticancer, anti-inflammatory, and antioxidant effects, are largely dictated by the type, number, and position of various substituent groups on the xanthone core.[2] Methoxylation and hydroxylation patterns are especially critical in determining the biological efficacy of these compounds.[2]

The addition of a methoxy group can influence a molecule's lipophilicity, electronic distribution, and steric properties. These alterations, in turn, affect how the molecule interacts with biological targets such as enzymes and receptors. An understanding of the structure-activity relationships (SAR) is therefore paramount in the rational design of novel xanthone-based therapeutic agents. For instance, studies have shown that methoxy substituents on 5-methoxyananixanthone result in higher anticancer activity compared to the original hydroxy substituents in the parent compound.[1]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The anticancer potential of methoxy-xanthone derivatives has been extensively investigated against a variety of cancer cell lines.[2] These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of protein kinases, and modulation of critical signaling pathways.[1]

Mechanism of Action: Inducing Cell Death and Halting Proliferation

A primary mechanism by which methoxy-xanthones exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspase proteins, which are key executioners of the apoptotic cascade.[1] Furthermore, these derivatives can interfere with the cell cycle, preventing the uncontrolled proliferation of cancer cells.

Several methoxy-xanthone derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and NF-κB pathways.[3][4] For example, 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) has been found to regulate MAPKs and induce subsequent proliferation inhibition in multidrug-resistant A549/Taxol cells.[3] Mangiferin, a xanthone glycoside, has been reported to inhibit the nuclear factor kappa B (NF-κB) pathway.[1]

Signaling Pathway: Methoxy-Xanthone Modulation of the MAPK/ERK Pathway

Caption: Methoxy-xanthones can inhibit the MAPK/ERK signaling cascade at multiple points.

Signaling Pathway: Methoxy-Xanthone Inhibition of the NF-κB Pathway

Caption: Methoxy-xanthones can inhibit the NF-κB pathway by targeting IKK and NF-κB translocation.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of methoxy-xanthone derivatives are commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates greater potency.

Table 1: Cytotoxic Activity of Methoxy-Xanthone Derivatives against Various Cancer Cell Lines

| Xanthone Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 5-Methoxyananixanthone | LS174T, SNU-1, K562 | 14.7 |

| 1,7-Dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB, KBv200 | 20.0, 30.0 |

| 1-Hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB, KBv200 | 35.0, 41.0 |

| 1,3-Dihydroxy-6-methoxyxanthone | BHK-21 | Log₁₀ reduction 2.67 |

| 1,3-Dihydroxy-7-methoxyxanthone | BHK-21 | Log₁₀ reduction 2.67 |

Note: This table presents a selection of data from various sources for comparative purposes.[1][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for Evaluating Anticancer Activity

Caption: General experimental workflow for evaluating the anticancer activity of methoxy-xanthone derivatives.

Detailed Steps:

-

Cell Seeding:

-

Culture cancer cells in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the methoxy-xanthone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity: Combating Pathogenic Microorganisms

Methoxy-xanthone derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial membranes and the inhibition of essential cellular processes.

Structure-Activity Relationship in Antimicrobial Action

The antimicrobial efficacy of methoxy-xanthones is highly dependent on their substitution patterns. For instance, some studies suggest that the presence of both methoxy and hydroxyl groups can enhance antibacterial activity. The lipophilicity conferred by methoxy groups can facilitate passage through the microbial cell membrane, while hydroxyl groups may be involved in target binding. Cationic groups have also been shown to enhance the antibacterial activity of xanthone derivatives.[7]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Methoxy-Xanthone Derivatives

| Xanthone Derivative | Microbial Strain | MIC (µg/mL) |

| Cationic Xanthone Derivatives (XT17-18, XT42-45) | Escherichia coli ATCC 25922 | 1.56 to 12.5 |

Note: This table provides an example of the antimicrobial activity of a class of methoxy-xanthone derivatives.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Detailed Steps:

-

Preparation of Inoculum:

-

Culture the microbial strain in a suitable broth medium overnight.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the test broth to achieve the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the methoxy-xanthone derivative.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Methoxy-xanthone derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action in Inflammation

A key mechanism of the anti-inflammatory action of methoxy-xanthones is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[2] NO is a pro-inflammatory mediator, and its overproduction can lead to tissue damage. These compounds can also modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of signaling pathways like NF-κB. For example, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone has been shown to exert anti-inflammatory effects via the NF-κB and MAPK signaling pathways.[8]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the inhibition of NO production, with IC₅₀ values representing the concentration of the compound that inhibits NO production by 50%.

Table 3: Anti-inflammatory Activity of Methoxy-Xanthone Derivatives

| Xanthone Derivative | Cell Line | IC₅₀ (µM) for NO Inhibition |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | RAW 264.7 | 5.77 ± 0.66 |

| THMX | BV2 | 11.93 ± 2.90 |

Note: This table presents data for a specific methoxy-xanthone derivative.[8]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Detailed Steps:

-

Cell Culture and Treatment:

-

Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the methoxy-xanthone derivative for a specific period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

-

Griess Assay:

-

After the desired incubation time (e.g., 24 hours), collect the cell culture supernatants.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for a short period to allow for color development (a purple azo compound is formed).

-

-

Quantification and Analysis:

-

Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.

-

Neuroprotective Effects: Shielding Neurons from Damage

Emerging research suggests that methoxy-xanthone derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be mediated, in part, by their antioxidant and anti-inflammatory activities. By scavenging reactive oxygen species (ROS) and reducing inflammation in the central nervous system, they can help protect neurons from damage. Some xanthones have also been shown to inhibit glutamate-induced excitotoxicity, a major contributor to neuronal cell death in various neurological disorders.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This in vitro assay models the neuronal damage caused by excessive glutamate stimulation.

Detailed Steps:

-

Neuronal Cell Culture:

-

Culture primary neurons or a suitable neuronal cell line (e.g., HT22) in appropriate culture conditions.

-

-

Compound Treatment and Glutamate Challenge:

-

Pre-treat the neuronal cells with different concentrations of the methoxy-xanthone derivative.

-

After the pre-treatment period, expose the cells to a high concentration of glutamate to induce excitotoxicity.

-

-

Assessment of Cell Viability:

-

After a defined period of glutamate exposure, assess neuronal cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the methoxy-xanthone derivative at each concentration relative to the glutamate-only treated control.

-

Conclusion and Future Perspectives

Methoxy-xanthone derivatives represent a rich and versatile class of compounds with a broad spectrum of promising biological activities. Their ability to modulate key cellular pathways involved in cancer, microbial infections, inflammation, and neurodegeneration underscores their potential as lead compounds for the development of novel therapeutics. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will be crucial in unlocking their full therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of these remarkable natural product derivatives.

References

-

An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Molecules, 26(22), 6891. [Link]

-

Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43. (2023). Bioorganic & Medicinal Chemistry Letters, 82, 129168. [Link]

-

Naturally Occurring Xanthones and Their Biological Implications. (2022). Molecules, 27(19), 6363. [Link]

-

Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells. (2017). Evidence-Based Complementary and Alternative Medicine, 2017, 8367128. [Link]

-

An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Pharmaceuticals, 14(11), 1144. [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cytotoxic and NF-κB Inhibitory Constituents of the Stems of Cratoxylum cochinchinense and Their Semi-synthetic Analogues. (2011). Journal of Natural Products, 74(4), 616–621. [Link]

-

Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). Molecules, 28(21), 7299. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules, 28(13), 5081. [Link]

-

The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. (2022). Antioxidants, 11(11), 2174. [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (2021). Seminars in Cancer Biology, 73, 175–191. [Link]

-

Cytotoxicities and anti-inflammatory activities (IC50 in μM) of compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2024). Pharmaceuticals, 17(1), 121. [Link]

-

Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. (2024). Frontiers in Microbiology, 15, 1365851. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. (2023). EPMA Journal, 14(4), 537–566. [Link]

-

Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). Procedia Chemistry, 18, 132–139. [Link]

-

Chiral Derivatives of Xanthones with Antimicrobial Activity. (2019). Molecules, 24(2), 314. [Link]

-

ERK and mTORC1 Inhibitors Enhance the Anti-Cancer Capacity of the Octpep-1 Venom-Derived Peptide in Melanoma BRAF(V600E) Mutations. (2023). International Journal of Molecular Sciences, 24(13), 10996. [Link]

-

MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

DBAASP v.2: an enhanced database of structure and antimicrobial/cytotoxic activity of natural and synthetic peptides. (2016). Nucleic Acids Research, 44(D1), D1117–D1122. [Link]

-

Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1–20. [Link]

-

DBAASP v3: database of antimicrobial/cytotoxic activity and structure of peptides as a resource for development of new therapeutics. (2021). Nucleic Acids Research, 49(D1), D288–D297. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one

Authored by: A Senior Application Scientist

Disclaimer: Direct experimental data on this compound is not publicly available. This guide synthesizes information from related compounds to propose a scientifically grounded, hypothetical mechanism of action and a corresponding research framework.

Introduction: The Xanthen-9-one Scaffold as a Privileged Structure

The xanthen-9-one, or xanthone, scaffold is a dibenzo-γ-pyrone heterocyclic system that is a cornerstone in medicinal chemistry.[1][2] Naturally occurring and synthetically derived xanthones exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties.[1][3][4][5] This wide range of biological effects is attributed to the planar, tricyclic structure which can intercalate with DNA, bind to enzyme active sites, and participate in various protein-protein interactions.[6] The biological activity of a xanthone derivative is highly dependent on the nature and position of its substituents on the dibenzo-γ-pyrone core.[6]

This guide focuses on a specific derivative, this compound, and proposes a mechanism of action based on the established roles of its constituent chemical moieties.

Part 1: A Proposed Mechanism of Action - Covalent Inhibition

Based on its chemical structure, this compound is hypothesized to function as a covalent inhibitor . This proposed mechanism is predicated on two key structural features:

-

The Xanthen-9-one Core: This moiety is expected to provide the initial, non-covalent binding affinity to a specific biological target. The planar aromatic system can engage in π-π stacking, hydrophobic, and van der Waals interactions within a protein's binding pocket.

-

The 4-(Chloromethyl) Group: This is a reactive electrophilic group. The electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring system enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.[7] Chloride is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction with a nucleophilic amino acid residue (e.g., Cysteine, Histidine, or Lysine) on the target protein.

-

The 3-Methoxy Group: The methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[8][9][10][11] It can modulate the electronic properties of the xanthone core, affecting its binding affinity and reactivity. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions, thus contributing to the molecule's potency and selectivity for its target.[8]

The proposed sequence of events for the mechanism of action is as follows:

-

Initial Binding: The this compound molecule first docks non-covalently into the binding site of its target protein, guided by the interactions of the xanthone core and the methoxy group.

-

Covalent Modification: Once optimally positioned, the reactive chloromethyl group is presented to a nearby nucleophilic amino acid residue. This results in an SN2 reaction, forming a stable covalent bond between the compound and the protein.

-

Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inhibition of the protein's function.

Caption: Hypothesized mechanism of covalent inhibition by this compound.

Part 2: Potential Biological Targets and Signaling Pathways

Given the wide range of activities reported for xanthone derivatives, this compound could potentially target several key cellular pathways.

Anti-Cancer Activity

Many xanthone derivatives exhibit potent anti-cancer properties.[2][6] Potential targets in cancer cells could include:

-

Protein Kinases: These enzymes are often dysregulated in cancer. A covalent inhibitor could irreversibly block the ATP binding site of a specific kinase, shutting down a pro-survival signaling pathway.

-

Topoisomerases: These enzymes are crucial for DNA replication and repair. Xanthones have been shown to inhibit topoisomerases, leading to apoptosis in cancer cells.[1]

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-cancer and anti-inflammatory drugs.

Sources

- 1. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthones from mangosteen (Garcinia mangostana): multi-targeting pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 6. Xanthone Derivatives: New Insights in Biological Activities - ProQuest [proquest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Elucidation of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Xanthone Scaffold

The xanthen-9-one (xanthone) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Xanthone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notable anticancer properties.[3][4] Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes such as kinases, and modulate various signaling pathways implicated in disease progression. The therapeutic potential of xanthones is vast, with ongoing research exploring their efficacy in a range of diseases.[2][5]

The specific compound, 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one (CAS No. 27500-82-9), is of particular interest due to its reactive chloromethyl group.[6] This functional group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles. The methoxy group also plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. A thorough understanding of the spectroscopic and synthetic characteristics of this compound is therefore paramount for its effective utilization in drug discovery programs.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and synthetic considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and molecular formula C₁₅H₁₁ClO₃, is presented below.[7] A comprehensive analysis of its spectroscopic data is essential for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[8][9] The following sections detail the expected ¹H and ¹³C NMR spectral characteristics of this compound.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, methoxy, and chloromethyl protons. The interpretation of these signals is based on the electronic environment of the protons and their coupling interactions with neighboring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic Protons | 7.0 - 8.5 | Multiplets (m) | 6H | The protons on the unsubstituted benzene ring and the substituted ring will resonate in the aromatic region. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern. |

| Chloromethyl Protons (-CH₂Cl) | 4.5 - 5.0 | Singlet (s) | 2H | The methylene protons adjacent to the electron-withdrawing chlorine atom are expected to be deshielded and appear as a singlet in the absence of neighboring protons. |

| Methoxy Protons (-OCH₃) | 3.8 - 4.2 | Singlet (s) | 3H | The protons of the methoxy group will appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring. |

¹³C NMR Spectroscopy: Expected Chemical Shifts

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| Carbonyl Carbon (C=O) | 175 - 185 | The carbonyl carbon of the xanthone core is characteristically found in this downfield region. |

| Aromatic Carbons | 110 - 160 | The twelve aromatic carbons will give rise to a series of signals in this range. The carbons attached to oxygen will be the most downfield. |

| Methoxy Carbon (-OCH₃) | 55 - 65 | The carbon of the methoxy group typically resonates in this region. |

| Chloromethyl Carbon (-CH₂Cl) | 40 - 50 | The carbon of the chloromethyl group is deshielded by the chlorine atom and is expected in this range. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl, ether, and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Ketone) | 1650 - 1680 | Stretching |

| C-O-C (Aromatic Ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Stretching |

| C-H (Aromatic) | 3000 - 3100 (stretching) and 690 - 900 (out-of-plane bending) | Stretching and Bending |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11] It provides information about the molecular weight and fragmentation pattern of a compound.

Expected Molecular Ion and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

| Ion | Expected m/z | Comment |

| [M]⁺ | 274.04 | Molecular ion peak (for ³⁵Cl) |

| [M+2]⁺ | 276.04 | Isotopic peak for ³⁷Cl |

| [M-CH₂Cl]⁺ | 225.06 | Loss of the chloromethyl group |

| [M-OCH₃]⁺ | 243.03 | Loss of the methoxy group |

| [M-CO]⁺ | 246.04 | Loss of a carbonyl group |

Synthesis of this compound

The synthesis of substituted xanthones can be achieved through various methods. A common approach involves the Ullmann condensation or a related coupling reaction to form the diaryl ether linkage, followed by cyclization to form the xanthone core.[12] The chloromethyl group can be introduced through chloromethylation of a suitable precursor.

Illustrative Synthetic Workflow

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: A General Procedure for Xanthone Synthesis

A plausible synthetic route could involve the following steps:

-

Synthesis of the Diaryl Ether: A suitably substituted salicylic acid derivative and a substituted phenol are coupled under basic conditions, often with a copper catalyst (Ullmann condensation), to form a diaryl ether.

-

Cyclization: The diaryl ether is then cyclized to the xanthone core using a dehydrating agent such as polyphosphoric acid or Eaton's reagent.

-

Hydroxymethylation: A hydroxymethyl group can be introduced onto the xanthone core at the 4-position using formaldehyde under acidic conditions.

-